molecular formula C12H13NO4 B451288 Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate CAS No. 445014-15-3

Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate

Cat. No.: B451288
CAS No.: 445014-15-3
M. Wt: 235.24g/mol
InChI Key: YFIBUTGXDJDGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate is a biochemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24g/mol . It is primarily used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . Detailed structural analysis such as bond lengths and angles are not available in the searched resources.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the searched resources, compounds with similar functional groups like Ethyl cyanoacetate have been known to participate in reactions like the Knoevenagel condensation or the Michael addition .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 235.24g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the searched resources.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, cancer, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate in lab experiments is its ability to exhibit potent therapeutic effects at low concentrations. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one of the major limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate. One potential area of research is the development of novel drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in other areas of medicine. Finally, the development of more efficient synthesis methods for this compound could help to make it more widely available for research purposes.

Synthesis Methods

The synthesis of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate involves the reaction of 4-cyano-2-methoxyphenol with this compound bromoacetate in the presence of a base such as potassium carbonate. The resulting compound is then purified through recrystallization to obtain the final product.

Scientific Research Applications

Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties in pre-clinical studies.

Properties

IUPAC Name

ethyl 2-(4-cyano-2-methoxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-3-16-12(14)8-17-10-5-4-9(7-13)6-11(10)15-2/h4-6H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIBUTGXDJDGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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